Cas no 916420-30-9 (6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine)
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
- 6-Bromo-4-chloropyrrolo[1,2-f][1,2,4]triazine
- 6-bromo-4-chloro-Pyrrolo[2,1-f][1,2,4]triazine
- 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (ACI)
- 916420-30-9
- MFCD09025777
- SCHEMBL16663848
- YPMBNJLVUQKSTI-UHFFFAOYSA-N
- AKOS015920363
- DS-10817
- SC2311
- J-518390
- Z1269196312
- 6-Bromo-4-chloropyrrolo[2 pound not1-f][1 pound not2 pound not4]triazine
- PB10629
- SY006874
- EN300-2279863
- DTXSID20678609
- DB-079115
-
- MDL: MFCD09025777
- Inchi: 1S/C6H3BrClN3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
- InChI Key: YPMBNJLVUQKSTI-UHFFFAOYSA-N
- SMILES: ClC1C2N(C=C(C=2)Br)N=CN=1
Computed Properties
- Exact Mass: 230.92000
- Monoisotopic Mass: 230.91989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 2.03
- PSA: 30.19000
- LogP: 2.14520
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ204-250mg |
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |
916420-30-9 | 97% | 250mg |
910CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ204-1g |
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |
916420-30-9 | 97% | 1g |
2286CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ204-100mg |
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |
916420-30-9 | 97% | 100mg |
563CNY | 2021-05-08 | |
| Fluorochem | 093249-250mg |
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |
916420-30-9 | 95% | 250mg |
£98.00 | 2022-04-27 | |
| Fluorochem | 093249-1g |
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |
916420-30-9 | 95% | 1g |
£163.00 | 2022-04-27 | |
| Fluorochem | 093249-5g |
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |
916420-30-9 | 95% | 5g |
£514.00 | 2022-04-27 | |
| Fluorochem | 093249-10g |
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine |
916420-30-9 | 95% | 10g |
£857.00 | 2022-04-27 | |
| AstaTech | SC2311-0.25/G |
6-BROMO-4-CHLOROPYRROLO[1,2-F][1,2,4]TRIAZINE |
916420-30-9 | 95% | 0.25g |
$45 | 2023-09-15 | |
| AstaTech | SC2311-1/G |
6-BROMO-4-CHLOROPYRROLO[1,2-F][1,2,4]TRIAZINE |
916420-30-9 | 95% | 1g |
$109 | 2023-09-15 | |
| AstaTech | SC2311-5/G |
6-BROMO-4-CHLOROPYRROLO[1,2-F][1,2,4]TRIAZINE |
916420-30-9 | 95% | 5g |
$292 | 2023-09-15 |
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Suppliers
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Introduction to 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS No. 916420-30-9)
6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS No. 916420-30-9) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural framework and potential biological activities. This compound belongs to the pyrrolopyrimidine class, which is well-documented for its role in the development of various therapeutic agents. The presence of both bromo and chloro substituents in its structure enhances its reactivity, making it a valuable scaffold for further chemical modifications and derivatization.
The molecular structure of 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine consists of a fused tricyclic system comprising a pyrrole ring, a pyrimidine ring, and a triazine moiety. This arrangement creates a rich array of electronic and steric interactions that can be exploited for designing molecules with specific biological targets. The compound’s dual halogenation pattern not only facilitates diverse synthetic pathways but also suggests its utility in cross-coupling reactions, which are pivotal in modern drug discovery.
In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds with potential applications in oncology, inflammation, and infectious diseases. The triazine core in 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is particularly noteworthy as it has been identified as a key pharmacophore in several lead compounds. Studies have shown that triazines exhibit inhibitory effects on various enzymes and receptors implicated in disease pathogenesis. For instance, derivatives of this class have demonstrated promise in targeting kinases and other enzymes overexpressed in cancer cells.
The bromo and chloro substituents on the pyrrolopyrimidine scaffold provide handles for further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations allow chemists to introduce diverse aryl or heteroaryl groups, thereby tuning the electronic properties and binding affinity of the molecule. Such modifications are crucial for optimizing pharmacokinetic profiles and improving target engagement.
Recent advances in computational chemistry have further accelerated the design of novel derivatives of 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine. Molecular docking studies have been employed to predict binding interactions with biological targets such as protein kinases and transcription factors. These virtual screening approaches have identified several promising candidates that warrant further experimental validation. Additionally, quantum mechanical calculations have provided insights into the electronic structure and reactivity of this compound, guiding rational design strategies.
The synthesis of 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine involves multi-step organic transformations that highlight its synthetic versatility. The construction of the tricyclic system typically begins with the condensation of appropriately substituted pyrrole derivatives with amidines or carbodiimides to form the pyrrolopyrimidine core. Subsequent halogenation using reagents such as N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) introduces the bromo and chloro substituents at desired positions. These synthetic protocols underscore the compound’s accessibility for medicinal chemists seeking to explore its pharmacological potential.
One of the most compelling aspects of 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is its broad spectrum of biological activities observed across different therapeutic areas. Preclinical studies have indicated that this compound exhibits inhibitory effects on enzymes involved in inflammation pathways. Specifically, derivatives thereof have shown activity against cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are key mediators of inflammatory responses. Such findings position this scaffold as a viable candidate for developing anti-inflammatory agents.
In addition to its anti-inflammatory properties, 6-Bromo-4-chloropyrrolo[2,f][1,24-triazine(CAS NO: 916420-30-9) has also demonstrated efficacy against certain viral infections。 Research has suggested that modifications to its structure can enhance its ability to inhibit viral polymerases, thereby reducing viral replication。 This aspect is particularly relevant given the ongoing global efforts to develop broad-spectrum antiviral agents capable of combating emerging pathogens。
The structural features of 6-Bromo-4-chloropyrrolo[2,f][1,24-triazine(CAS NO: 916420-30-9) also make it an attractive candidate for developing kinase inhibitors。 Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer。 By targeting specific kinases, this compound could potentially modulate these pathways, leading to therapeutic benefits。 Preliminary data suggest that certain derivatives exhibit potent inhibition against tyrosine kinases, which are overexpressed in many cancer cell lines。
The pharmacokinetic properties of 6-Bromo-4-chloropyrrolo[2,f][1,24-triazine(CAS NO: 916420-30-9) are also being actively investigated。 In vitro studies have assessed its solubility、 stability、 and metabolic profiles, providing valuable insights into its potential for drug development。 These studies aim to optimize formulations that enhance bioavailability and reduce toxicity, ensuring that promising leads can progress into clinical trials。
The future direction of research on 6-Bromo-4-chloropyrrolo[2,f][1,24-triazine(CAS NO: 916420-30-9) is likely to focus on expanding its chemical space through library synthesis and high-throughput screening。 By generating large collections of structurally diverse derivatives, researchers can identify novel analogs with enhanced potency、 selectivity, and pharmacokinetic profiles。 Advances in automated synthesis technologies will further facilitate this process, enabling rapid exploration of chemical scaffolds。
In conclusion, 6-Bromo-4-chloropyrrolo[2,f][1,24-triazine(CAS NO: 916420-30-9) represents a promising lead compound with significant therapeutic potential across multiple disease areas。 Its unique structural features、 synthetic accessibility, and broad spectrum of biological activities make it an attractive scaffold for further development。 As research continues to uncover new applications for this compound, it is poised to make meaningful contributions to drug discovery efforts worldwide。
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